N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can be compared with other oxadiazole derivatives, such as:
2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: Known for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-12-6-5-7-13(10-12)16-19-17(20-23-16)18-15(21)11-22-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
ZZPWPNMEJITWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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